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For Researchers, Scientists, and Drug Development Professionals

Introduction
TS 155-2, also known as JBIR-100, is a macrolide antibiotic identified as a potent inhibitor of

Vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4][5] Isolated from Streptomyces sp., this

compound is analogous to bafilomycin, a well-characterized class of V-ATPase inhibitors. V-

ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular

compartments and, in some specialized cells, the extracellular environment. Their role in

cellular processes such as protein trafficking, degradation, and pH homeostasis makes them a

compelling target for therapeutic intervention in various diseases, including cancer and

osteoporosis. This technical guide provides a comprehensive overview of the V-ATPase

inhibitory activity of TS 155-2, including available quantitative data, putative experimental

protocols, and the implicated signaling pathways.

Quantitative Data
The inhibitory potency of TS 155-2 against V-ATPase has been reported, highlighting its

efficacy. While extensive quantitative data in the public domain is limited, the following

information has been identified:
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Compound Reported IC50 Cell Line Reference

TS 155-2 (JBIR-100) 0.46 µM Not Specified

TS 155-2 (JBIR-100)
Inhibition of V-ATPase

activity reported
HeLa cells

Note: The context for the 0.46 µM IC50 value is not fully detailed in the available literature. The

report of inhibitory activity in HeLa cells suggests its potential as an anti-tumor agent.

Mechanism of Action
As a bafilomycin analogue, TS 155-2 is presumed to inhibit V-ATPase by targeting the V₀

subunit, the membrane-integral proton-translocating domain of the enzyme complex. This

interaction blocks the proton pore, thereby uncoupling ATP hydrolysis from proton transport and

leading to a rapid increase in the pH of intracellular acidic compartments like lysosomes and

endosomes.

Experimental Protocols
Detailed experimental protocols specifically for TS 155-2 are not readily available in the public

domain. However, based on standard methodologies for evaluating V-ATPase inhibitors, the

following protocols can be inferred.

In Vitro V-ATPase Inhibition Assay
This assay directly measures the inhibition of V-ATPase activity in isolated membrane vesicles.

1. Preparation of V-ATPase-enriched Membranes:

Isolate membrane fractions rich in V-ATPase from a suitable source, such as bovine brain,
insect midgut, or specific cancer cell lines (e.g., HeLa).
Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to
enrich for microsomal or lysosomal membranes.
Determine the protein concentration of the membrane preparation using a standard method
(e.g., Bradford assay).

2. ATPase Activity Assay:
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Pre-incubate the membrane preparation with varying concentrations of TS 155-2 (or a
vehicle control) for a specified time at 37°C.
Initiate the ATPase reaction by adding ATP.
The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate
(Pi) released, typically using a colorimetric method like the Fiske-Subbarow assay.
Perform the assay in the presence and absence of known V-ATPase inhibitors (e.g.,
bafilomycin A1) to determine the V-ATPase-specific activity.

3. Data Analysis:

Calculate the percentage of V-ATPase inhibition for each concentration of TS 155-2.
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.

Cell-Based Lysosomal pH Measurement
This assay assesses the functional consequence of V-ATPase inhibition in living cells.

1. Cell Culture:

Culture a suitable cell line (e.g., HeLa) in appropriate media.
Seed the cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

2. Treatment and Staining:

Treat the cells with various concentrations of TS 155-2 for a defined period.
Load the cells with a pH-sensitive fluorescent dye that accumulates in acidic compartments,
such as LysoSensor™ or LysoTracker™.

3. Measurement and Analysis:

Measure the fluorescence intensity of the dye using a fluorescence microscope, plate reader,
or flow cytometer.
An increase in fluorescence upon treatment with TS 155-2 (for certain dyes) or a decrease
(for others) indicates an increase in lysosomal pH, consistent with V-ATPase inhibition.
Quantify the change in fluorescence to determine the dose-dependent effect of TS 155-2 on
lysosomal acidification.

Signaling Pathways and Experimental Workflows
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The inhibition of V-ATPase by TS 155-2 can impact various cellular signaling pathways that are

sensitive to changes in lysosomal function and cellular pH.

mTORC1 Signaling Pathway
V-ATPase is a crucial component of the machinery that senses amino acid availability and

activates the mTORC1 signaling pathway at the lysosomal surface. Inhibition of V-ATPase can

disrupt this process.
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Caption: Inhibition of V-ATPase by TS 155-2 disrupts mTORC1 activation.

Autophagy Pathway
Autophagy is a cellular degradation process that involves the fusion of autophagosomes with

lysosomes. V-ATPase activity is essential for maintaining the acidic pH of lysosomes, which is

required for the activity of lysosomal hydrolases that degrade the contents of the

autophagosome.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/product/b10769676?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Autophagic Flux
Autophagosome

Autolysosome

 fuses with

Lysosome

Degradation of
Cargo

 leads to

V-ATPase
(on Lysosome)

 acidifies

TS 155-2

 inhibits

Click to download full resolution via product page

Caption: TS 155-2 inhibits the final degradation step in autophagy.

General Experimental Workflow for Assessing V-ATPase
Inhibition
The following diagram outlines a logical workflow for characterizing the V-ATPase inhibitory

activity of a compound like TS 155-2.
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Caption: A logical workflow for characterizing a V-ATPase inhibitor.

Conclusion
TS 155-2 (JBIR-100) is a promising V-ATPase inhibitor with demonstrated activity. Its

classification as a bafilomycin analogue provides a strong foundation for understanding its

mechanism of action. Further research is warranted to fully elucidate its quantitative inhibitory

profile across various cell types and its precise impact on downstream signaling pathways. The

experimental frameworks provided in this guide offer a robust starting point for researchers and

drug development professionals interested in exploring the therapeutic potential of TS 155-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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